1-Benzyl-3-iodomethyl-piperidine
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Overview
Description
1-Benzyl-3-iodomethyl-piperidine is a chemical compound with the molecular formula C13H18IN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and an iodomethyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-3-iodomethyl-piperidine typically involves the iodination of 1-benzyl-3-methyl-piperidine. One common method includes the reaction of 1-benzyl-3-methyl-piperidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-3-iodomethyl-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding methyl derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.
Scientific Research Applications
1-Benzyl-3-iodomethyl-piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting neurological disorders and other medical conditions.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-iodomethyl-piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group provides hydrophobic interactions, while the iodomethyl group can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl-3-iodomethyl-piperidine can be compared with other piperidine derivatives, such as:
1-Benzyl-3-methyl-piperidine: Lacks the iodomethyl group, resulting in different reactivity and biological activity.
1-Benzyl-4-iodomethyl-piperidine: The position of the iodomethyl group affects its chemical properties and interactions.
1-Benzyl-3-chloromethyl-piperidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3-(iodomethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGMRKIZJCVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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